molecular formula C18H18FN3O3 B2791778 (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 2034895-05-9

(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2791778
CAS No.: 2034895-05-9
M. Wt: 343.358
InChI Key: GSPYXCKASFLOOH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a high-purity synthetic small molecule offered for research purposes. This compound features a hybrid structure combining a fluorinated pyrimidine ring, a pyrrolidine linker, and a chalcone-like (E)-3-(4-methoxyphenyl)prop-2-en-1-one moiety. The fluoropyrimidine unit is a privileged scaffold in medicinal chemistry, often associated with biological activity in various therapeutic areas . The presence of fluorine can enhance a molecule's physicochemical properties, such as metabolic stability and membrane permeability, making it a valuable tool for investigating structure-activity relationships (SAR) . The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in many approved pharmaceuticals and can contribute to a molecule's three-dimensional shape and its interaction with biological targets . This compound is intended for use in chemical biology, hit-to-lead optimization, and exploratory research as a key intermediate or a reference standard. It is strictly for laboratory research applications. For Research Use Only. Not for use in human or veterinary diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-24-15-5-2-13(3-6-15)4-7-17(23)22-9-8-16(12-22)25-18-20-10-14(19)11-21-18/h2-7,10-11,16H,8-9,12H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPYXCKASFLOOH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Configuration
Target Compound Propenone-pyrrolidine-fluoropyrimidine 5-Fluoropyrimidin-2-yloxy, 4-methoxyphenyl E
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}propenone Propenone-pyrrolidine-diazenyl Pyrrolidin-1-yldiazenyl, 4-methoxyphenyl E
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)propenone Propenone-piperidine-furan 5-(4-Chlorophenyl)furan-2-yl, piperidin-1-yl E
(E)-1-(4,4′-Difluoro-5′-methoxy-terphenyl-4′-yl)-3-(4-methylphenyl)propenone Propenone-terphenyl 4,4′-Difluoro-5′-methoxy-terphenyl, 4-methylphenyl E

Key Observations :

  • Pyrrolidine vs.
  • Fluoropyrimidine vs. Furan/Chlorophenyl: The fluoropyrimidine group in the target compound provides hydrogen-bonding capacity and metabolic resistance compared to the non-polar 4-chlorophenyl-furan in ’s analog .
  • Aromatic Systems : The terphenyl analog () has extended conjugation, increasing hydrophobicity but reducing solubility, whereas the target compound balances aromaticity with polar fluoropyrimidine .

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Reported Bioactivity
Target Compound ~375 (estimated) ~2.8 Potential kinase inhibition (inferred from fluoropyrimidine’s role in DNA targeting)
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}propenone ~350 ~3.1 Moderate anticancer activity (cell line studies)
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)propenone 315.79 ~3.5 Insecticidal/antifungal (inferred from furan derivatives)
(E)-1-(4,4′-Difluoro-5′-methoxy-terphenyl-4′-yl)-3-(4-methylphenyl)propenone ~400 ~4.2 High membrane permeability (structural analogy)

Key Observations :

  • Solubility : The target compound’s fluoropyrimidine and methoxyphenyl groups likely improve aqueous solubility compared to the highly hydrophobic terphenyl analog .
  • Bioactivity: Fluoropyrimidine derivatives are known to inhibit thymidylate synthase or kinases, suggesting the target compound may outperform ’s diazenyl analog in specificity .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Begin with the formation of the pyrrolidine ring via cyclization of γ-aminoketones or reductive amination of diketones under basic conditions (e.g., NaHCO₃ in ethanol) .
  • Step 2 : Introduce the 5-fluoropyrimidin-2-yloxy group through nucleophilic substitution at the pyrrolidine C3 position using 5-fluoro-2-chloropyrimidine and a base like K₂CO₃ in DMF .
  • Step 3 : Couple the enone moiety (4-methoxyphenylpropenone) via a Michael addition or Wittig reaction, ensuring stereochemical control for the (E)-isomer using triphenylphosphine-based catalysts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the pure product .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the stereochemistry of the enone and pyrrolidine moieties. For example, compare bond angles (e.g., C=O and C=C distances) to similar structures .
  • NMR Spectroscopy : Use ¹H-¹³C HSQC and HMBC to assign quaternary carbons (e.g., pyrrolidine N-linked carbons) and confirm the (E)-configuration of the propenone group (J ≈ 16 Hz for trans coupling) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₉H₁₉FN₂O₃) .

Q. How can reaction conditions be tailored to stabilize intermediates during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain intermediates like the pyrrolidine-oxygen-pyrimidine fragment at 0–5°C to prevent decomposition .
  • Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize electrophilic intermediates during substitution reactions .
  • Catalyst Optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity and reduce side products .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in predicted vs. observed bioactivity data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with target proteins (e.g., kinases) to identify conformational mismatches between docking predictions and experimental IC₅₀ values .
  • Density Functional Theory (DFT) : Calculate the enone’s electron density to rationalize unexpected reactivity in biological assays (e.g., Michael addition with cysteine residues) .
  • Machine Learning : Train models on existing pyrimidine derivatives to predict metabolic stability or off-target effects, addressing discrepancies in in vitro vs. in vivo data .

Q. What strategies can resolve spectral data contradictions (e.g., overlapping NMR peaks)?

  • Methodological Answer :

  • Selective Decoupling : Suppress signals from the 4-methoxyphenyl group to isolate pyrrolidine protons .
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃O-substituted phenyl) to simplify ¹H-NMR interpretation .
  • 2D NOESY : Identify spatial proximity between the fluoropyrimidine and pyrrolidine protons to confirm regiochemistry .

Q. How can researchers design experiments to validate the compound’s mechanism of action?

  • Methodological Answer :

  • Enzymatic Assays : Measure inhibition of dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (λ = 340 nm for NADPH oxidation) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to DNA gyrase (common pyrimidine target) with a focus on entropy-driven interactions .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields across different batches?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial approach to test variables (e.g., solvent polarity, reaction time) and identify critical factors .
  • In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation and optimize reaction quenching points .
  • Impurity Profiling : Compare LC-MS data across batches to trace side products (e.g., N-oxide derivatives from over-oxidation) .

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